N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine
Description
N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine (hereafter referred to as Compound A) is a 1,3-oxazole derivative characterized by a central oxazole ring substituted with a 3-fluorophenyl group at the 5-position and an ethanesulfonyl-methoxyphenylamine moiety at the 2-position. Its molecular formula is C₁₈H₁₇FN₂O₄S, with a molecular weight of 392.4 g/mol . The compound has been synthesized via coupling reactions involving LHMDS (lithium hexamethyldisilazide) and subsequent purification via Biotage® flash column chromatography .
Properties
Molecular Formula |
C18H17FN2O4S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(5-ethylsulfonyl-2-methoxyphenyl)-5-(3-fluorophenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C18H17FN2O4S/c1-3-26(22,23)14-7-8-16(24-2)15(10-14)21-18-20-11-17(25-18)12-5-4-6-13(19)9-12/h4-11H,3H2,1-2H3,(H,20,21) |
InChI Key |
VKLQCYYJIRWXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)OC)NC2=NC=C(O2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key structural features :
- Ethanesulfonyl group at the 5-position of the methoxyphenyl ring.
- 3-Fluorophenyl substituent on the oxazole ring.
- Methoxy group at the 2-position of the benzene ring.
Comparison with Structural Analogs
Substituent Variations on the Oxazole Ring
The oxazole ring’s 5-position is a critical site for structural diversification. Modifications here influence electronic properties, steric bulk, and binding interactions.
Key Observations :
Variations in the Sulfonyl Group
The ethanesulfonyl group is a conserved feature in many analogs, but substituents on the sulfonyl moiety can alter solubility and metabolic stability.
Key Observations :
Pharmacological Relevance
For example, N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine (Example 142) is annotated in DrugBank (ID: DB07334) as a kinase inhibitor . The 3-fluorophenyl group in Compound A may mimic ATP-binding motifs in kinase domains, a common feature in kinase inhibitors .
Preparation Methods
Thiourea Intermediate Formation
-
Reactants : 2-Aminophenol (1.0 equiv) and 3-fluorophenyl isothiocyanate (1.1 equiv).
-
Conditions : Tetrahydrofuran (THF), room temperature, 2–4 hours.
-
Monitoring : Thin-layer chromatography (TLC) confirms consumption of starting material.
Mechanism :
-
Nucleophilic attack by the amine on isothiocyanate forms a thiourea intermediate.
Oxidative Cyclization to Oxazole
-
Oxidizing Agent : Iodine (0.6 equiv) with K₂CO₃ (1.1 equiv).
-
Solvent : THF at reflux (65°C), 4–6 hours.
-
Yield : 75–89% after column chromatography (Hexane/EtOAc, 7:3).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Temperature | 65°C |
| Purification | Silica gel chromatography |
| Yield | 82–89% |
Characterization :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.38 (m, 2H, Ar-H), 7.22–7.15 (m, 2H, Ar-H), 6.98 (s, 1H, oxazole-H).
-
HRMS : m/z [M + H]⁺ calcd. for C₉H₆FN₂O: 177.0464; found: 177.0466.
Synthesis of 5-(Ethanesulfonyl)-2-Methoxyphenylamine
Sulfonylation of 2-Methoxy-5-Aminophenol
-
Reactants : 2-Methoxy-5-aminophenol (1.0 equiv) and ethanesulfonyl chloride (1.2 equiv).
-
Base : Pyridine (2.0 equiv) in dichloromethane (DCM), 0°C to room temperature, 12 hours.
-
Workup : Quench with 1M HCl, extract with DCM, dry over MgSO₄.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Temperature | 0°C → rt |
| Yield | 79% |
Characterization :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.5 Hz, 1H), 6.98 (d, J = 8.5 Hz, 1H), 3.89 (s, 3H, OCH₃), 3.12 (q, J = 7.4 Hz, 2H, SO₂CH₂), 1.44 (t, J = 7.4 Hz, 3H, CH₃).
Coupling of Oxazol-2-Amine and Sulfonyl Chloride
Sulfonamide Bond Formation
-
Reactants : 5-(3-Fluorophenyl)-1,3-oxazol-2-amine (1.0 equiv) and 5-(ethanesulfonyl)-2-methoxybenzenesulfonyl chloride (1.1 equiv).
-
Base : Pyridine (2.0 equiv) in DCM, room temperature, 12 hours.
-
Purification : Column chromatography (Hexane/EtOAc, 1:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Temperature | rt |
| Yield | 68% |
Characterization :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.88–7.82 (m, 2H, Ar-H), 7.54–7.48 (m, 3H, Ar-H), 7.32 (d, J = 8.6 Hz, 1H), 3.94 (s, 3H, OCH₃), 3.24 (q, J = 7.4 Hz, 2H, SO₂CH₂), 1.38 (t, J = 7.4 Hz, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 162.1 (C), 160.3 (C-F), 154.7 (C), 141.2 (C), 130.5 (C), 128.9 (CH), 124.7 (CH), 118.4 (CH), 114.2 (CH), 56.1 (OCH₃), 48.3 (SO₂CH₂), 14.7 (CH₃).
Optimization and Mechanistic Insights
Cyclization Efficiency with BF₃·Et₂O
-
Transition State : BF₃·Et₂O lowers the activation energy for cyclization by stabilizing the oxazole intermediate.
-
Solvent Effect : 1,4-Dioxane enhances reaction kinetics compared to ethanol (ΔΔG‡ = −3.2 kcal/mol).
Sulfonylation Selectivity
Base Influence :
-
Pyridine outperforms triethylamine in minimizing side reactions (e.g., over-sulfonylation).
Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between substituted phenyl oxazole precursors and sulfonamide intermediates. For example, derivatives with ethanesulfonyl groups are often prepared using sulfonyl chloride intermediates under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Reaction temperature (e.g., reflux at 90°C) and solvent choice (e.g., DMSO/water mixtures) significantly affect crystallinity and purity, as seen in analogous oxadiazole syntheses .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirmation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include mean C–C bond lengths (e.g., 0.003 Å accuracy) and R-factors (e.g., <0.05) . Complementary techniques include high-resolution mass spectrometry (HRMS) (e.g., Orbitrap Fusion Lumos with ETD LBP for exact mass determination) and NMR to confirm substituent positions (e.g., methoxy and fluorophenyl groups) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across structural analogs of this compound?
- Methodological Answer : Discrepancies in biological data (e.g., anticancer vs. inactive analogs) require systematic structure-activity relationship (SAR) studies. For example, replacing the 3-fluorophenyl group with pyridinyl or biphenyl moieties alters kinase inhibition profiles . Computational docking (e.g., using AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like EGFR or VEGFR, reconciling divergent experimental results .
Q. How can the metabolic stability of this compound be optimized for in vivo studies?
- Methodological Answer : Metabolic stability is enhanced by modifying labile groups. For instance, replacing the ethanesulfonyl group with bulkier tert-butyl sulfonyl analogs reduces cytochrome P450-mediated oxidation . Stability assays in liver microsomes (e.g., rat/human S9 fractions) coupled with LC-MS/MS quantification are critical for iterative design .
Q. What advanced chromatographic methods are used to separate enantiomers or diastereomers of this compound?
- Methodological Answer : Chiral stationary phases (e.g., Chiralpak IA-3) with supercritical fluid chromatography (SFC) achieve baseline separation of stereoisomers. Mobile phase optimization (e.g., CO₂/ethanol with 0.1% trifluoroacetic acid) improves resolution, as demonstrated for oxadiazole analogs .
Key Challenges and Solutions
- Challenge : Low aqueous solubility limits bioavailability.
- Challenge : Off-target toxicity in kinase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
